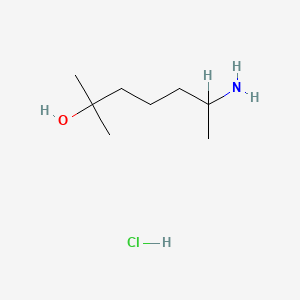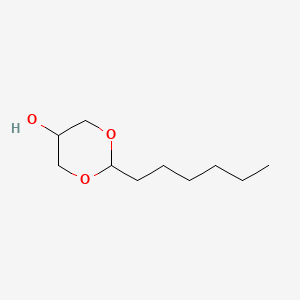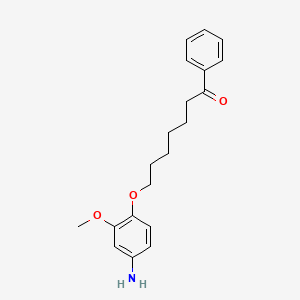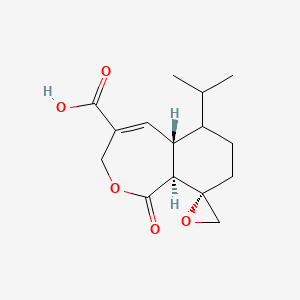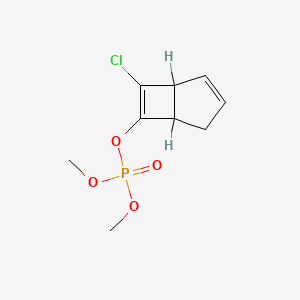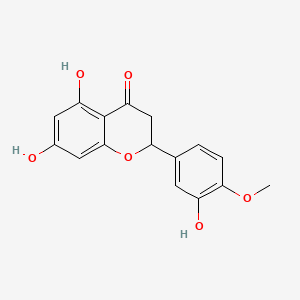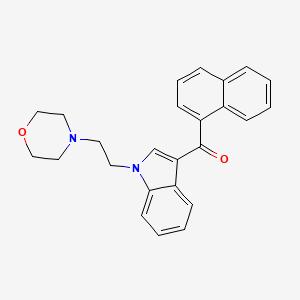
JWH-200
描述
JWH 200,也称为(1-(2-吗啉-4-基乙基)吲哚-3-基)-萘-1-基甲酮,是一种氨基烷基吲哚类合成大麻素。它是由约翰·W·霍夫曼及其团队在研究大麻素受体激动剂时开发的。这种化合物作为大麻素受体,特别是CB1受体的激动剂,并且已被研究其镇痛特性 .
科学研究应用
化学: 用作分析化学中检测和定量合成大麻素的参考标准。
生物学: 研究其对大麻素受体的影响及其作为理解内源性大麻素系统的工具的潜力。
医学: 研究其镇痛特性及其在疼痛管理中的潜在治疗应用。
作用机制
JWH 200 通过与大麻素受体,特别是CB1受体结合发挥作用。这种结合激活受体,导致一系列细胞内事件,从而调节各种生理过程。CB1 受体的激活影响神经递质释放,从而产生镇痛和精神活性作用。该化合物对 CB1 受体的高亲和力是其效力的关键因素 .
生化分析
Biochemical Properties
JWH-200 acts as a cannabinoid (CB) receptor ligand . It binds to the CB1 receptor with high-affinity . The effects of this compound in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC .
Cellular Effects
This compound has been found to have a strong cytotoxic potential .
Molecular Mechanism
This compound is an analgesic chemical from the aminoalkylindole family that acts as a cannabinoid receptor agonist . Its binding affinity, Ki at the CB1 receptor is 42 nM, around the same as that of THC .
Temporal Effects in Laboratory Settings
The stability of this compound was studied in whole blood and urine samples stored under different temperature conditions for a period of six months . The content of this compound in blood stored in different conditions ranged from 30 to 53% of the initial value after storage for six months, and in the urine these values ranged from 52 to 77% .
Dosage Effects in Animal Models
An acute injection of CB2 receptor agonist JWH-133 at the dose range (0.05–1.0 mg/kg) and CB2 receptor antagonist, AM 630 at the dose range (0.1–1.0 mg/kg) decreased locomotion of mice .
Metabolic Pathways
The major metabolic pathway of this compound, like other aminoalkylindoles, is characterized by the formation of dihydrodiols via the arene oxide pathway . There are also extensive metabolic structural modifications on other parts of the this compound molecule .
准备方法
合成路线和反应条件
JWH 200 的合成涉及在三乙胺等碱存在下,1-萘酰氯与 1-(2-吗啉-4-基乙基)吲哚反应。该反应通常在室温下于二氯甲烷等有机溶剂中进行。然后使用重结晶或色谱等标准技术纯化产物 .
工业生产方法
虽然 JWH 200 的具体工业生产方法没有广泛记录,但一般方法将涉及扩大实验室合成。这将包括优化大批量反应条件,确保一致的质量和纯度,以及实施安全措施来处理所涉及的化学物质。
化学反应分析
反应类型
JWH 200 会发生各种化学反应,包括:
氧化: 这种反应可能发生在吗啉环或吲哚部分。
还原: 还原反应可以改变萘酰部分中的羰基。
取代: 亲电取代反应可以在芳环上发生.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
主要产物
由这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,吗啉环的氧化会导致形成N-氧化物衍生物,而羰基的还原会导致形成醇衍生物 .
相似化合物的比较
JWH 200 是一个更大的合成大麻素家族的一部分,包括:
JWH 018: 以其高效力和在合成大麻产品中的广泛使用而闻名。
JWH 073: 类似于 JWH 018,但化学结构略有不同,导致不同的药理作用。
CP 47,497: 另一种合成大麻素,具有不同的化学结构,但对大麻素受体具有类似的作用
与这些化合物相比,JWH 200 由于其独特的化学结构而独一无二,该结构包括一个吗啉环。这种结构特征有助于其独特的药代动力学特性和作用 .
属性
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYXJHTNGJPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145946 | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
103610-04-4 | |
| Record name | JWH 200 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103610-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103610044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-200 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN5J913P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: JWH-200 is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors, primarily the CB1 receptor. [, , ] While its exact mechanism of action requires further elucidation, binding to CB1 receptors in the central nervous system is known to produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of marijuana. [] These effects include euphoria, relaxation, altered perception, and impaired motor function. [, , ]
A:
Molecular Formula: C25H25NO2* Molecular Weight: 371.47 g/mol* Spectroscopic Data:* While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of synthetic cannabinoids. [, , ]
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves binding to cannabinoid receptors, not catalyzing chemical reactions.
A: Although not explicitly mentioned in the abstracts, computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to understand the binding interactions of this compound with its target receptors and predict the activity of its analogs. []
A: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ] For instance, alterations to the indole ring, the naphthyl group, or the morpholine ring can influence its binding affinity and pharmacological profile. [, ]
A: While specific SHE regulations vary by jurisdiction, this compound and many other synthetic cannabinoids are often classified as controlled substances due to their potential for abuse and adverse health effects. [, , ] Responsible handling, storage, and disposal practices are crucial for mitigating risks associated with these compounds.
A: While this compound demonstrates high potency in binding to CB1 receptors, [, ] the provided abstracts do not elaborate on specific cell-based assays, animal models, or clinical trials conducted to evaluate its efficacy. [] It is crucial to note that due to ethical and legal concerns, conducting human clinical trials with this compound is highly restricted.
A: this compound has been associated with various adverse effects, including anxiety, paranoia, agitation, tachycardia, and even more serious cardiovascular events like myocardial infarction. [, ] It is crucial to recognize that the lack of comprehensive toxicological data on many synthetic cannabinoids poses significant health risks to users. [, ]
A: Current research focuses on identifying specific metabolites of this compound in biological samples like urine and blood as biomarkers of exposure. [, , , ] Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are being used to detect and quantify these metabolites. [, , ]
A: Various analytical techniques are employed to identify and quantify this compound and its metabolites in different matrices. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) coupled with various separation techniques are commonly used. [, , , , , , ]
A: The provided abstracts lack specific details on the dissolution rate and solubility of this compound in various media. Understanding these properties is crucial for developing appropriate formulations and analytical methods, as they can significantly impact the bioavailability and efficacy of this compound. []
A: Analytical methods for this compound undergo rigorous validation processes to ensure their accuracy, precision, selectivity, sensitivity, and robustness. [, , , ] These validation procedures are crucial for generating reliable and reproducible data in research and forensic settings.
A: Given the classification of this compound as a controlled substance in many countries, strict quality control and assurance measures are essential during development, manufacturing, and distribution to minimize risks and ensure product consistency and safety. [, ]
A: While the provided abstracts do not directly address this aspect, it is known that certain synthetic cannabinoids can affect the activity of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, potentially leading to altered drug metabolism and potential drug-drug interactions. []
A: The quest for novel psychoactive substances with similar effects to cannabis has led to the emergence of numerous synthetic cannabinoids, each with its own pharmacological and toxicological profile. [, , ] These alternatives continually evolve, posing challenges for analytical detection and regulatory control.
A: Essential resources for researching this compound include access to advanced analytical instrumentation (e.g., GC-MS, LC-MS/MS, HRMS), certified reference materials, in vitro and in vivo models, and specialized databases for compound identification and toxicological information. []
A: this compound emerged in the late 2000s as part of a wave of new synthetic cannabinoids introduced as legal alternatives to cannabis. [, , ] Its emergence highlighted the challenges posed by novel psychoactive substances and prompted increased research into their analytical detection, pharmacological characterization, and toxicological assessment.
A: Research on this compound and other synthetic cannabinoids requires collaboration across various disciplines, including analytical chemistry, pharmacology, toxicology, forensic science, and public health. [] This interdisciplinary approach is crucial for addressing the analytical challenges, understanding the health risks, and developing effective strategies to mitigate the negative impacts associated with these substances.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


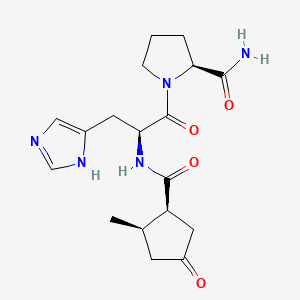


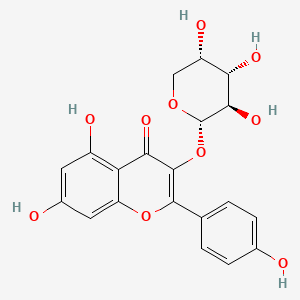
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
